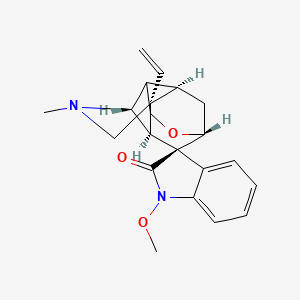
1-Methoxy-gelsemine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-gelsemine is a natural alkaloid derived from the plant Gelsemium elegans Benth., which is known for its complex chemical structure and significant biological activities. This compound belongs to the class of indole alkaloids and has been studied for its potential therapeutic applications, particularly in the field of neurology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-gelsemine involves several steps, including an organocatalytic Diels-Alder reaction, intramolecular trans-annular aldol condensation, and a late-stage intramolecular SN2 substitution . The process is highly enantioselective and diastereoselective, ensuring a high enantiomeric excess and overall yield .
Industrial Production Methods
Industrial production methods for this compound typically involve extraction from Gelsemium elegans Benth. using ethyl acetate, followed by purification through silica gel chromatography . This method ensures the isolation of the compound in a pure form suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-gelsemine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups within the molecule.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: The compound has been shown to modulate glycine and GABA receptors, making it a valuable tool for studying neurotransmission
Medicine: 1-Methoxy-gelsemine exhibits analgesic and anxiolytic properties, suggesting potential therapeutic applications for pain management and anxiety disorders
Industry: Its unique chemical structure and biological activities make it a candidate for developing new pharmaceuticals and agrochemicals
Mécanisme D'action
1-Methoxy-gelsemine exerts its effects primarily through modulation of glycine and GABA receptors. It enhances the activity of these receptors, leading to increased inhibitory neurotransmission . This mechanism is responsible for its analgesic and anxiolytic effects. Additionally, the compound has been shown to interact with various molecular targets, including spinal glycine receptors and GABA receptors, which are involved in pain and anxiety pathways .
Comparaison Avec Des Composés Similaires
1-Methoxy-gelsemine is unique among similar compounds due to its specific structural features and biological activities. Similar compounds include:
Gelsemine: Another alkaloid from Gelsemium elegans Benth., known for its neuroprotective properties.
Koumine: Exhibits anti-tumor activities and shares structural similarities with this compound.
Gelsenicine: Another indole alkaloid with potential therapeutic applications.
These compounds share a common indole nucleus but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound .
Propriétés
Formule moléculaire |
C21H24N2O3 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
(1R,2S,5S,6S,7R,8R)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one |
InChI |
InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3/t12?,14-,16-,17-,18+,20+,21-/m1/s1 |
Clé InChI |
SSSCMFCWHWCCEH-WBBLZAMHSA-N |
SMILES isomérique |
CN1C[C@]2([C@@H]3C[C@@H]4[C@@]5([C@H]2[C@H]1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |
SMILES canonique |
CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


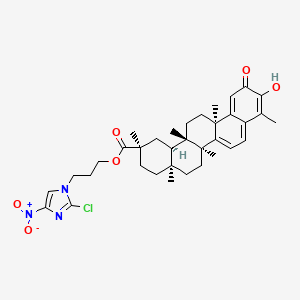

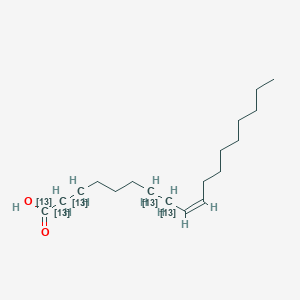
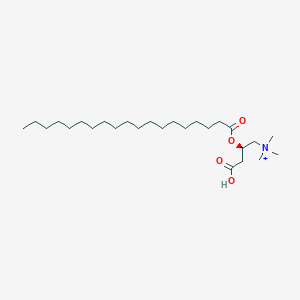

![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5R,6S)-2-[2-[4-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyphenyl]-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B10830730.png)
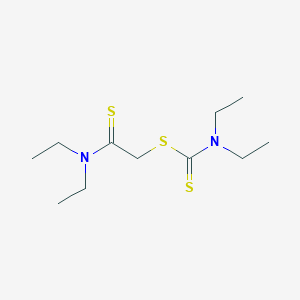


![phenyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B10830759.png)
![(E)-1-(3-((3-(2-(4-Chloro-3-(trifluoromethyl)benzylidene)hydrazine-1-carbonyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)-20-(2-methoxyethyl)-2,5,8,11,14,17-hexaoxa-20-azadocosan-22-oic acid](/img/structure/B10830767.png)
![(5R)-4-[(1S,6R)-5-[(2S)-2-(4-chlorophenyl)-3-(propan-2-ylamino)propanoyl]-2,5-diazabicyclo[4.1.0]heptan-2-yl]-5-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B10830791.png)
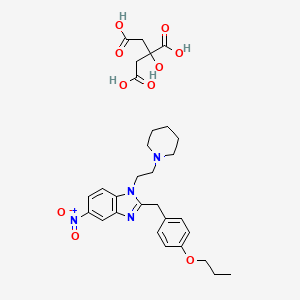
![[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B10830799.png)
